molecular formula C14H10Cl2O2 B071570 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 166049-76-9

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B071570
CAS No.: 166049-76-9
M. Wt: 281.1 g/mol
InChI Key: HUSGNWQDBYHKLU-UHFFFAOYSA-N
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Description

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with a 2,6-dichlorobenzyl ether group at the para position. Its molecular formula is C₁₄H₉Cl₂O₂, with a molecular weight of 285.13 g/mol, and it bears the CAS number 568556-77-4 . The compound’s structure combines the electrophilic aldehyde functionality with a lipophilic 2,6-dichlorobenzyl moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Derivatives such as its semicarbazone (e.g., 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzaldehyde semicarbazone, C₁₆H₁₅Cl₂N₃O₃) are also reported, often utilized in crystallographic studies or as bioactive precursors .

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-2-1-3-14(16)12(13)9-18-11-6-4-10(8-17)5-7-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSGNWQDBYHKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352780
Record name 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166049-76-9
Record name 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 166049-76-9
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Preparation Methods

Williamson Ether Synthesis

The most common laboratory method for synthesizing 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde involves the Williamson ether synthesis, which couples 4-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the benzyl chloride to form the ether linkage.

Typical Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Temperature: 80–100°C under reflux

  • Reaction Time: 12–24 hours

Mechanism:

  • Deprotonation of 4-hydroxybenzaldehyde by the base to form the phenoxide ion.

  • Nucleophilic attack on 2,6-dichlorobenzyl chloride, displacing the chloride ion.

  • Acidic workup to yield the crude product, followed by purification via recrystallization or column chromatography.

Yield Optimization:

  • Excess 2,6-dichlorobenzyl chloride (1.2–1.5 equivalents) improves conversion.

  • Anhydrous conditions prevent hydrolysis of the benzyl chloride.

Phase-Transfer Catalysis

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency in biphasic systems (e.g., water-toluene). This method reduces reaction time to 4–6 hours and operates at room temperature.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction, achieving completion in 30–60 minutes at 120°C. This approach is energy-efficient and minimizes side products.

Industrial Production Methods

Continuous Flow Reactors

Industrial-scale production employs continuous flow reactors to ensure consistent quality and scalability. Key parameters include:

Parameter Value
Residence Time10–15 minutes
Temperature90–110°C
Pressure1–2 bar
CatalystK₂CO₃ or Cs₂CO₃

Advantages:

  • Higher throughput (up to 100 kg/day).

  • Reduced solvent waste through recycling.

Purification Techniques

  • Distillation: Removes unreacted starting materials under vacuum (0.1–0.5 mmHg).

  • Crystallization: Ethanol-water mixtures yield >99% pure product.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF and DMSO maximize reactivity, while greener alternatives (e.g., cyclopentyl methyl ether) are being explored to reduce environmental impact.

Catalytic Systems

  • Nanocatalysts: MgO nanoparticles improve yield by 15% due to higher surface area.

  • Ionic Liquids: Enhance reaction rates and simplify product isolation.

Comparative Analysis of Methods

Method Yield (%) Time Cost
Williamson Ether75–8512–24 hModerate
Phase-Transfer Catalysis80–884–6 hLow
Microwave-Assisted85–900.5–1 hHigh
Continuous Flow90–9510–15 minHigh

Recent Advances

Enzymatic Synthesis

Recent studies explore lipase-catalyzed etherification in non-aqueous media, achieving 70–78% yield under mild conditions (40°C, pH 7).

Photochemical Activation

UV light-initiated reactions using eosin Y as a photocatalyst reduce energy consumption and bypass traditional heating methods .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid

  • Structure: Features a 2,6-dichlorobenzyl group attached to a propargyl amino acid backbone.
  • Activity : Exhibits collagenase inhibition with IC₅₀ = 1.31 mM , slightly lower than its 2,4-dichloro isomer (IC₅₀ = 1.48 mM). Docking studies reveal stronger hydrogen bonding (1.961 Å vs. 2.202 Å) and π–π interactions (4.249 Å vs. 4.127 Å) with collagenase residues (e.g., Gln215, Tyr201), correlating with its enhanced potency .
  • Thermodynamics : Gibbs free energy of binding: –6.5 kcal/mol (vs. –6.4 kcal/mol for the 2,4-isomer), indicating marginally greater stability .

4-(3,4-Dichlorobenzyl)-2,6(7)-dimethylphthalazin-1(2H)-one

  • Structure: Phthalazinone core with a 3,4-dichlorobenzyl substituent.
  • Synthesis : High yield (86% ) via condensation reactions, contrasting with the typically lower yields of 2,6-dichloro derivatives due to steric hindrance .
  • Spectroscopy : IR peaks at 1651 cm⁻¹ (C=O stretch) and 823 cm⁻¹ (C–Cl stretch), distinct from the aldehyde’s ~1700 cm⁻¹ stretch .

Aldehyde Derivatives with Modified Substituents

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde Semicarbazone

  • Structure : Methoxy and semicarbazone groups enhance hydrogen-bonding capacity.
  • Applications : Used in crystallography; semicarbazone formation stabilizes the aldehyde for X-ray analysis .
  • Molecular Weight : 368.21 g/mol (vs. 285.13 g/mol for the parent aldehyde), reducing volatility .

4-(tert-Butylsulfanyl)-3-nitrobenzaldehyde O-(2,6-Dichlorobenzyl)oxime

  • Structure : Nitro and tert-butylsulfanyl groups introduce electron-withdrawing and bulky effects.
  • Physical Properties :

    Property Value
    Boiling Point 511.8±60.0 °C
    Density 1.3±0.1 g/cm³
    LogP 7.76
    Molecular Weight 413.32 g/mol
    Refractive Index 1.592
  • Reactivity : High LogP indicates extreme lipophilicity, favoring membrane penetration in agrochemical applications .

Pharmaceutical Analogues

Isoconazole Nitrate

  • Structure : Contains a 2,6-dichlorobenzyloxy group linked to a phenethyl-imidazole moiety.
  • Function: Antifungal activity via cytochrome P450 inhibition, contrasting with the aldehyde’s role as a non-pharmacophore intermediate .
  • Key Feature : The imidazole ring enables coordination to heme iron in fungal enzymes, a mechanism absent in the aldehyde .

Biological Activity

Chemical Structure and Properties

4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₀Cl₂O₂
  • CAS Number : 126456-06-2

This compound features a benzaldehyde moiety with a dichlorobenzyl ether substituent, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that benzaldehydes, including this compound, exhibit several biological activities through various mechanisms:

  • Interaction with Hemoglobin : Substituted benzaldehydes have been shown to increase the oxygen affinity of hemoglobin. This property is particularly relevant for conditions such as sickle cell disease, where enhancing oxygen transport can alleviate symptoms. Studies suggest that these compounds stabilize the oxygenated form of hemoglobin and shift the oxygen saturation curve to the left, indicating increased affinity for oxygen .
  • Cancer Prevention : Benzaldehydes have been implicated in inhibiting metabolic pathways associated with carcinogenesis. For instance, they may block the metabolism of tobacco-specific nitrosamines, potentially reducing the risk of lung cancer .
  • Cytotoxicity : Preliminary findings suggest that compounds similar to this compound may exhibit cytotoxic effects against tumor cells. This is often evaluated using assays such as MTT or colony-forming assays to determine cell viability and proliferation .

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide valuable insights into its potential biological activities:

  • Anti-Sickling Agents : Research on related benzaldehydes has demonstrated their ability to inhibit sickling in erythrocytes under low oxygen conditions. This effect could be beneficial for patients suffering from sickle cell disease .
  • Inhibition of Carcinogenic Metabolism : Dietary benzaldehydes have shown promise in preventing the metabolism of carcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), suggesting a protective role against lung tumorigenesis .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on available research:

Biological Activity Mechanism/Effect References
Increased oxygen affinityStabilizes oxyhemoglobin; shifts saturation curve left,
Cancer preventionInhibits metabolic pathways of carcinogens,
Cytotoxicity against tumor cellsInduces cell death in cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. A common route involves reacting 2,6-dichlorobenzyl chloride with 4-hydroxybenzaldehyde in anhydrous acetonitrile, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at ambient temperature for 24 hours, with purification via recrystallization from ethanol . Alternative methods employ dehydrating agents like POCl₃ to form ether linkages under reflux in dichloromethane .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • IR Spectroscopy : A strong C=O stretch (~1689 cm⁻¹) confirms the aldehyde group. Ether (C-O-C) stretches appear at ~1255 cm⁻¹ .
  • NMR : In 1^1H NMR, expect singlet peaks for the aldehyde proton (~10 ppm) and aromatic protons (6.5–8.5 ppm). The 2,6-dichlorobenzyl group shows distinct splitting patterns due to chlorine substituents .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₁₄H₁₀Cl₂O₂ (MW: 281.14 g/mol) .

Q. What are the primary research applications of this compound in current academic studies?

  • Methodological Answer : The compound serves as:

  • A key intermediate in synthesizing pharmacologically active molecules (e.g., anti-inflammatory agents) .
  • A probe for studying enzyme-substrate interactions due to its electrophilic aldehyde group, which forms covalent bonds with nucleophilic residues .
  • A building block for functionalized polymers or metal-organic frameworks (MOFs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles) and work in a fume hood.
  • In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist .
  • Store in airtight containers away from oxidizers, as aldehydes are reactive .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when synthesizing this compound under scaled-up conditions?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve mixing and heat transfer, reducing side reactions (e.g., over-alkylation) .
  • Purification : Use column chromatography (hexane/EtOAc gradient) to separate unreacted 4-hydroxybenzaldehyde. Recrystallization in ethanol removes residual benzyl chloride .
  • Real-Time Monitoring : Employ inline FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies are employed to resolve conflicting spectral data (e.g., overlapping NMR signals) during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1^1H-1^1H and 1^1H-13^13C couplings .
  • Variable Temperature NMR : Reduce signal broadening caused by slow conformational exchange .
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values to assign ambiguous peaks .

Q. How does the electronic influence of the 2,6-dichlorobenzyl group affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The electron-withdrawing chlorine atoms reduce electron density on the benzyl ether oxygen, making it less nucleophilic. This suppresses side reactions (e.g., hydrolysis) but may require stronger bases (e.g., NaH) to activate the leaving group in further substitutions .
  • Comparative studies with analogs (e.g., 4-methoxybenzyl derivatives) show faster reaction rates for electron-donating substituents due to increased oxygen nucleophilicity .

Q. What methodologies are used to analyze and reconcile contradictory biological activity data observed in studies utilizing this compound?

  • Methodological Answer :

  • Purity Verification : Use LC-MS to confirm absence of impurities (e.g., residual 2,6-dichlorobenzyl chloride) that may skew bioassay results .
  • Dose-Response Curves : Assess activity across multiple concentrations to differentiate true biological effects from assay noise .
  • Structural-Activity Relationship (SAR) Studies : Compare activity of derivatives (e.g., 2,6-difluoro analogs) to isolate the impact of substituent electronic/steric properties .

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